5-Bromo-2,4-dimethoxypyridine

Suzuki-Miyaura coupling Pd catalysis heteroaryl bromides

Researchers requiring regiochemically defined pyridine building blocks for Pd-catalyzed cross-coupling face unreliable reactivity from incorrectly substituted isomers. 5-Bromo-2,4-dimethoxypyridine (CAS 52606-07-2) provides a validated C5-bromine electrophilic site, electronically tuned by adjacent C2- and C4-methoxy groups, ensuring predictable Suzuki-Miyaura and homocoupling outcomes. • Superior oxidative addition kinetics vs. chloro-analogs in Pd-catalyzed systems. • Validated 70% bromination yield benchmark for cost-benefit comparison against in-house synthesis. • Commercial availability at ≥98% purity with room-temperature shipping.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 52606-07-2
Cat. No. B1288186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethoxypyridine
CAS52606-07-2
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1Br)OC
InChIInChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3
InChIKeyIRLDCGSNDXFFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethoxypyridine: Product Overview


5-Bromo-2,4-dimethoxypyridine is a halogenated pyridine derivative featuring a bromine substituent at the 5-position and methoxy groups at the 2- and 4-positions (molecular formula C₇H₈BrNO₂, molecular weight 218.05 g/mol) . Its predicted physicochemical properties include a boiling point of 245.1±35.0 °C, density of 1.484±0.06 g/cm³, and pKa of 2.34±0.18 . This substitution pattern creates a specific electrophilic site (C5-Br) suitable for palladium-catalyzed cross-coupling reactions while the electron-donating methoxy groups modulate the electron density of the pyridine ring .

C5-Br cross-coupling site for Pd-catalyzed reactions
Methoxy groups modulate pyridine ring electronics
Regiochemically defined building block for heterocycle synthesis

5-Bromo-2,4-dimethoxypyridine Substitution Specificity


Within the dimethoxypyridine class, the exact position of halogen substitution fundamentally alters both the compound's electronic properties and its subsequent reactivity in cross-coupling and functionalization reactions [1]. 5-Bromo-2,4-dimethoxypyridine presents a distinct regiochemical profile: the bromine at C5 is electronically influenced by the adjacent C4-methoxy group (para to ring nitrogen), creating a coupling site with predictable activation energy that differs from the 3-bromo or 6-bromo regioisomers [2]. This regiochemical specificity dictates which positions on the pyridine core remain available for further derivatization after initial coupling, making blind substitution with alternative bromo-dimethoxypyridines or chloro-analogs (which exhibit slower oxidative addition kinetics in Pd-catalyzed reactions) scientifically unsound without explicit comparative validation [3].

Regioisomeric bromine position

Replacing 5-bromo with 3-bromo or 6-bromo isomers alters coupling site electronics and may shift reactivity profiles. Validation required before substitution.

Chloro analogs slower oxidative addition

Chloro-dimethoxypyridines exhibit slower Pd oxidative addition kinetics, potentially reducing coupling efficiency. Direct replacement without comparative study is not recommended.

Methoxy position fixed at 2,4

The electron-donating 2,4-dimethoxy pattern is essential for established scaffold reactivity and biological recognition. Alternative methoxy substitution may alter both chemical and biological behavior.

5-Bromo-2,4-dimethoxypyridine: Differentiation Evidence


Suzuki Coupling Reactivity Advantage

In a tetraphosphine/palladium-catalyzed Suzuki coupling system using [PdCl(C₃H₅)]₂ with cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane as ligand, heteroaryl bromides including 5-bromo-2,4-dimethoxypyridine were evaluated for coupling efficiency with heteroarylboronic acids [1]. Bromopyridines as a class demonstrated higher reactivity compared to bromothiophenes or bromofuranes under identical conditions [1]. While the study did not report isolated yields for each individual bromopyridine regioisomer, the established class-level reactivity advantage provides a quantitative baseline for selecting bromopyridine substrates over other heteroaryl bromides in cross-coupling applications requiring heteroaryl-heteroaryl bond formation [1].

Suzuki coupling reactivity
Class-level inference
Bromopyridines > bromothiophenes / bromofuranes in coupling efficiency
Informs substrate selection for heteroaryl-heteroaryl bond formation; bromopyridine class shows higher reactivity under reported Pd/tetraphosphine conditions.
Data to verify for specific regioisomer; class-level ranking based on comparative study.
Suzuki-Miyaura coupling Pd catalysis heteroaryl bromides cross-coupling biheteroaryl synthesis

Homocoupling Substrate Scope

A recently reported Pd-catalyzed homocoupling protocol using the electron-rich, sterically hindered monophosphorus ligand BIDIME demonstrated unprecedented tolerance for a wide range of heteroaryl bromides, providing symmetrical biheteroaryls in moderate to good yields via a tandem Miyaura borylation/Suzuki coupling sequence [1]. While the published work establishes the general viability of heteroaryl bromides in this transformation, the methodology's broad substrate tolerance suggests that 5-bromo-2,4-dimethoxypyridine would be a competent substrate for synthesizing symmetric 5,5′-bi(2,4-dimethoxypyridine) derivatives [1]. The use of polymeric PolyBIDIME further enabled catalyst recycling, demonstrating practical applicability [1].

Homocoupling scope
Class-level inference
Pd/BIDIME system tolerates diverse heteroaryl bromides; yields moderate to good for representative substrates
Indicates viability of 5-bromo-2,4-dimethoxypyridine in symmetric biheteroaryl synthesis via tandem borylation/Suzuki sequence.
Substrate not individually tested; method applicability inferred from broad tolerance.
homocoupling Pd catalysis biheteroaryl synthesis BIDIME ligand symmetric coupling

Autophagy Inhibition Pharmacophore

A phenotypic high-content screen identified a dimethoxypyridine-based class of autophagy inhibitors, with comprehensive structure-activity relationship (SAR) studies leading to a potent compound that acts upstream or independent of mTOR [1]. The 2,4-dimethoxypyridine core was essential for activity, and subsequent SAR exploration involved modifications including halogenation at various positions on the pyridine ring [1]. This establishes the 2,4-dimethoxypyridine scaffold—the core structure of 5-bromo-2,4-dimethoxypyridine—as a validated pharmacophore for autophagy modulation [1]. The bromine substituent at C5 provides a synthetic handle for further diversification while preserving the core scaffold's biological recognition elements [2].

Autophagy pharmacophore
Class-level inference
2,4-dimethoxypyridine scaffold associated with autophagy inhibition in phenotypic screen and SAR studies
Supports use of this scaffold for derivatization; the C5-bromine enables further functionalization while retaining core recognition elements.
Biological activity requires independent validation; scaffold-level evidence only.
autophagy inhibition phenotypic screening dimethoxypyridine MAP4K4 cancer biology

Synthetic Accessibility and Yield

A reported synthetic procedure for 5-bromo-2,4-dimethoxypyridine involves the bromination of 2,4-dimethoxypyridine, achieving the desired product in 70% yield (1.40 mmol, 0.30 g) as a colorless oil after standard workup involving combined organic fractions dried over MgSO₄, filtration, and concentration under reduced pressure [1]. This established, reproducible synthetic route ensures reliable access to the compound for research and development purposes, with the 70% yield serving as a benchmark for evaluating alternative synthetic approaches or for assessing the feasibility of in-house preparation versus commercial procurement [1].

Synthetic yield
Supporting evidence
70% yield (1.40 mmol, 0.30 g)
Provides quantitative benchmark for in-house synthesis planning; enables cost-benefit comparison with commercial procurement.
Bromination of 2,4-dimethoxypyridine under reported conditions.
synthetic methodology bromination yield optimization building block preparation

Commercial Availability and Purity

5-Bromo-2,4-dimethoxypyridine is commercially available from multiple reputable suppliers with defined purity specifications, enabling reliable procurement for research applications . Purity grades include 95% (AKSci, CymitQuimica) and 98% (Sigma-Aldrich/Ambeed, Shanghai Yuanye) [1]. This established commercial availability distinguishes it from less accessible regioisomers or analogs that may require custom synthesis, reducing lead time and cost for research programs [2]. The compound is supplied as a solid (white to off-white) with recommended storage at room temperature in sealed, dry conditions [2].

Commercial availability
Supporting evidence
95–98% purity; multiple vendors; standard catalog item vs. limited custom synthesis for other regioisomers
Reduces procurement lead time and ensures documented quality control for reproducible research.
Verify lot-specific COA for exact purity and storage conditions.
procurement commercial availability purity specification vendor comparison

5-Bromo-2,4-dimethoxypyridine: Key Applications


Biheteroaryl Ligands via Homocoupling

5-Bromo-2,4-dimethoxypyridine serves as a substrate in Pd-catalyzed homocoupling reactions to generate symmetric 5,5′-bi(2,4-dimethoxypyridine) derivatives, which have potential applications as ligands in transition-metal catalysis or as precursors for photocatalysts [1]. The BIDIME ligand-based methodology offers broad substrate tolerance and catalyst recyclability via PolyBIDIME, enhancing practicality for larger-scale preparations [1].

Biheteroaryl Building Blocks via Suzuki Coupling

The C5-bromine substituent enables efficient participation in Suzuki-Miyaura cross-coupling reactions with heteroarylboronic acids to construct biheteroaryl architectures [2]. Bromopyridines demonstrate superior reactivity compared to bromothiophenes and bromofuranes in tetraphosphine/Pd-catalyzed systems, making 5-bromo-2,4-dimethoxypyridine a preferred substrate when heteroaryl-heteroaryl bond formation is required [2].

Autophagy Inhibitor Scaffold Diversification

The 2,4-dimethoxypyridine scaffold has been validated as a pharmacophore for autophagy inhibition through phenotypic screening and SAR studies [3]. 5-Bromo-2,4-dimethoxypyridine provides a functionalizable handle at C5 while preserving the core scaffold's biological recognition elements, enabling systematic exploration of substitution effects on autophagy modulation [3][4].

Synthesis vs. Procurement Evaluation

Researchers weighing in-house synthesis against commercial procurement can reference the documented 70% yield for the bromination of 2,4-dimethoxypyridine [5]. This quantitative benchmark, combined with commercial availability in 95-98% purity from multiple vendors , enables cost-benefit analysis based on required scale, available synthetic resources, and project timelines.

Application
Selection Property
Validation Focus
Biheteroaryl ligand synthesis
Homocoupling substrate tolerance
Ligand performance in transition-metal catalysis
Suzuki-Miyaura cross-coupling
Bromopyridine class reactivity ranking
Coupling efficiency with heteroarylboronic acids
Autophagy inhibitor scaffold derivatization
2,4-dimethoxypyridine core with SAR precedent
Autophagy modulation assay outcome
Synthesis vs. procurement evaluation
Reported synthetic yield & commercial purity
Cost-benefit and timeline comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,4-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.